An In-depth Technical Guide to 4-Chloro-6-(trifluoromethyl)quinoline (CAS No. 49713-56-6)
An In-depth Technical Guide to 4-Chloro-6-(trifluoromethyl)quinoline (CAS No. 49713-56-6)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Chloro-6-(trifluoromethyl)quinoline, a key building block in modern medicinal and agrochemical research. With full editorial control, this document is structured to deliver not just procedural steps, but the scientific rationale behind them, ensuring a deep and actionable understanding for the professional researcher.
Section 1: Core Compound Profile & Physicochemical Properties
4-Chloro-6-(trifluoromethyl)quinoline is a halogenated heterocyclic compound with the chemical formula C₁₀H₅ClF₃N.[1][2][3] Its structure, featuring a quinoline core substituted with a chloro group at the 4-position and a trifluoromethyl group at the 6-position, makes it a highly versatile intermediate in organic synthesis. The trifluoromethyl group, in particular, enhances the compound's biological activity and lipophilicity, making it a valuable scaffold in the development of novel therapeutic agents.[1]
| Property | Value | Source(s) |
| CAS Number | 49713-56-6 | [1][2][4] |
| Molecular Formula | C₁₀H₅ClF₃N | [1][2][3] |
| Molecular Weight | 231.6 g/mol | [1][5] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 48-55 °C | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
| Storage Conditions | Store at 0-8 °C in an inert atmosphere | [1][4] |
Section 2: Synthesis of 4-Chloro-6-(trifluoromethyl)quinoline
The synthesis of 4-Chloro-6-(trifluoromethyl)quinoline is typically achieved through a two-step process, starting from a suitably substituted aniline. This method provides a reliable and scalable route to the target compound.
Step 1: Synthesis of the 4-Hydroxyquinoline Intermediate
The initial step involves the cyclization of an aniline derivative with a β-ketoester to form the corresponding 4-hydroxyquinoline. This reaction is a variation of the Conrad-Limpach synthesis.
Protocol:
-
In a round-bottom flask, combine 4-(trifluoromethyl)aniline and diethyl malonate in a 1:1 molar ratio.
-
Add polyphosphoric acid as a catalyst and solvent.
-
Heat the reaction mixture at a high temperature (typically >200°C) for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture and pour it into ice-water.
-
Neutralize with a base (e.g., sodium hydroxide) to precipitate the 4-hydroxy-6-(trifluoromethyl)quinoline.
-
Filter the solid, wash with water, and dry to obtain the intermediate.
Step 2: Chlorination to 4-Chloro-6-(trifluoromethyl)quinoline
The second step involves the conversion of the 4-hydroxy group to a chloro group using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[6][7] This is a standard method for the synthesis of 4-chloroquinolines from their 4-hydroxy precursors.[6]
Protocol:
-
In a round-bottom flask equipped with a reflux condenser, suspend 4-hydroxy-6-(trifluoromethyl)quinoline in an excess of phosphorus oxychloride (POCl₃).[6]
-
Heat the mixture to reflux for several hours.[6]
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling, carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.
-
Basify the mixture with a suitable base (e.g., ammonia or sodium carbonate) to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry.
-
The crude product can be further purified by recrystallization or column chromatography.
Section 3: Applications in Drug Discovery & Biological Activity
4-Chloro-6-(trifluoromethyl)quinoline serves as a crucial starting material for the synthesis of a wide range of biologically active molecules, particularly in the fields of oncology and infectious diseases.[1] The quinoline scaffold is a well-established pharmacophore, and the introduction of the trifluoromethyl and chloro substituents provides opportunities for fine-tuning the pharmacological properties of the resulting derivatives.[1]
Anticancer Potential: Targeting Kinase Signaling Pathways
Numerous studies have demonstrated the anticancer potential of quinoline derivatives, which often act by inhibiting key cellular signaling pathways involved in tumor growth and proliferation.[8][9] One of the most critical of these is the PI3K/Akt/mTOR pathway, which is frequently deregulated in various cancers.[10][11]
Derivatives of 4-Chloro-6-(trifluoromethyl)quinoline have been investigated as potential inhibitors of various kinases within this pathway, including PI3K and mTOR.[10][12] By blocking the activity of these kinases, these compounds can induce cell cycle arrest and apoptosis in cancer cells.[8]
Experimental Workflow: In Vitro Kinase Inhibition Assay
To validate the inhibitory activity of novel quinoline derivatives, a common experimental workflow is the in vitro kinase assay. This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.[13][14][15]
Protocol: General In Vitro Kinase Assay
-
Reagent Preparation: Prepare solutions of the purified kinase, its specific substrate, and ATP in a suitable kinase buffer.[14]
-
Compound Addition: Add varying concentrations of the 4-Chloro-6-(trifluoromethyl)quinoline derivative to the wells of a microplate.
-
Reaction Initiation: Add the kinase, substrate, and ATP mixture to each well to start the reaction.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (usually 30-37°C) for a specified period.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays that measure the amount of remaining ATP or fluorescence-based assays using phospho-specific antibodies.[15]
-
Data Analysis: Plot the kinase activity against the compound concentration and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the kinase activity.
Section 4: Analytical Characterization
Accurate characterization of 4-Chloro-6-(trifluoromethyl)quinoline is essential for its use in research and development. The following analytical data are provided for reference.
| Technique | Data |
| ¹H NMR | Spectral data would show characteristic signals for the aromatic protons on the quinoline ring system. The exact chemical shifts and coupling constants would be dependent on the solvent used. |
| ¹³C NMR | The spectrum would display distinct signals for each of the 10 carbon atoms in the molecule, including the carbon of the trifluoromethyl group, which would appear as a quartet due to C-F coupling. |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (231.6 g/mol ), with a characteristic isotopic pattern due to the presence of a chlorine atom. |
Section 5: Safety & Handling
As with any chemical reagent, proper safety precautions should be taken when handling 4-Chloro-6-(trifluoromethyl)quinoline.
-
Hazard Statements: Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3]
-
Precautionary Statements:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.
-
Use only outdoors or in a well-ventilated area.
-
In case of contact with skin or eyes, rinse immediately with plenty of water.
-
Store in a well-ventilated place and keep the container tightly closed.
-
Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.
Section 6: Conclusion
4-Chloro-6-(trifluoromethyl)quinoline is a valuable and versatile building block with significant potential in the development of new pharmaceuticals and agrochemicals. Its unique chemical structure allows for a wide range of synthetic modifications, leading to the discovery of novel compounds with potent biological activities. This guide has provided a comprehensive overview of its synthesis, properties, and applications, with a focus on providing actionable insights for researchers in the field.
References
[8] ResearchGate. (2025, August 6). Anticancer Activity of Quinoline Derivatives; An Overview. Retrieved from [Link]
[18] ResearchGate. (n.d.). Proposed pathway for the synthesis of 4-trifluoromethyl quinolines. Retrieved from [Link]
[19] ResearchGate. (2024, August 9). Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1. Retrieved from [Link]
[20] PMC. (n.d.). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Retrieved from [Link]
[4] Lead Sciences. (n.d.). 4-Chloro-6-(trifluoromethyl)quinoline. Retrieved from [Link]
[21] Google Patents. (n.d.). US4277607A - Process for the preparation of 4-chloroquinolines. Retrieved from
[22] ePrints Soton - University of Southampton. (2017, March 16). Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype. Retrieved from [Link]
[3] Fisher Scientific. (n.d.). 4-Chloro-6-(trifluoromethyl)quinoline, 99%. Retrieved from [Link]
[23] RSC Publishing. (n.d.). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. Retrieved from [Link]
[16] ResearchGate. (n.d.). 1 H (a) and 13 C (b) NMR spectra of.... Retrieved from [Link]
[24] PMC. (2013, November 10). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved from [Link]
[25] PubMed Central. (2025, August 27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Retrieved from [Link]
[13] PMC. (n.d.). In vitro NLK Kinase Assay. Retrieved from [Link]
[9] International Journal of Pharmaceutical Sciences Review and Research. (2022, October 20). Anticancer Activity of Quinoline Derivatives. Retrieved from [Link]
[26] ResearchGate. (n.d.). (PDF) Cytotoxicity Assay Protocol v1. Retrieved from [Link]
[27] PMC. (n.d.). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. Retrieved from [Link]
[28] Google Patents. (n.d.). EP0097585A1 - Process for the preparation of 4-hydroxy quinolines. Retrieved from
[12] ResearchGate. (n.d.). Quinoline-based PI3K/mTOR dual inhibitors obtained via probing residues.... Retrieved from [Link]
[14] Bio-protocol. (2022, September 1). In vitro kinase assay. Retrieved from [Link]
[29] ACS Omega. (2019, July 11). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. Retrieved from [Link]
[30] YouTube. (2022, September 13). Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. Retrieved from [Link]
[10] MDPI. (n.d.). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. Retrieved from [Link]
[31] ResearchGate. (2023, June 27). (PDF) In vitro kinase assay v1. Retrieved from [Link]
[17] TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]
[7] ResearchGate. (2025, August 10). POCl3 Chlorination of 4-Quinazolones. Retrieved from [Link]
[11] ResearchGate. (2025, August 6). (PDF) Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Retrieved from [Link]
[32] IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
[33] Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
[34] Beilstein Archives. (2021, August 23). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Retrieved from [Link]
[15] BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]
[35] Protocols.io. (n.d.). In vitro kinase assay. Retrieved from [Link]
[36] Supporting Information. (n.d.). Site-Specific C-H Chalcogenation of Quinoxalin-2(1H)-ones. Retrieved from [Link]
[37] Market Publishers. (n.d.). CAS 49713-56-6 4-Chloro-6-(trifluoromethyl)quinoline Chemical Report & Database. Retrieved from [Link]
[38] PubChem. (n.d.). 4-Chloroquinoline. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. H50539.06 [thermofisher.com]
- 3. 4-Chloro-6-(trifluoromethyl)quinoline, 99% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 4. 4-Chloro-6-(trifluoromethyl)quinoline - Lead Sciences [lead-sciences.com]
- 5. achmem.com [achmem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro kinase assay [bio-protocol.org]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. researchgate.net [researchgate.net]
- 17. tsijournals.com [tsijournals.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. US4277607A - Process for the preparation of 4-chloroquinolines - Google Patents [patents.google.com]
- 22. Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 28. EP0097585A1 - Process for the preparation of 4-hydroxy quinolines - Google Patents [patents.google.com]
- 29. pubs.acs.org [pubs.acs.org]
- 30. m.youtube.com [m.youtube.com]
- 31. researchgate.net [researchgate.net]
- 32. iipseries.org [iipseries.org]
- 33. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 34. beilstein-archives.org [beilstein-archives.org]
- 35. protocols.io [protocols.io]
- 36. rsc.org [rsc.org]
- 37. pdf.marketpublishers.com [pdf.marketpublishers.com]
- 38. 4-Chloroquinoline | C9H6ClN | CID 69140 - PubChem [pubchem.ncbi.nlm.nih.gov]
